molecular formula C26H46O3 B15360649 2,5-Furandione, 3-(docosenyl)dihydro-

2,5-Furandione, 3-(docosenyl)dihydro-

Cat. No.: B15360649
M. Wt: 406.6 g/mol
InChI Key: PYGZRGQVVVNPHG-UHFFFAOYSA-N
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Description

2,5-Furandione, 3-(docosenyl)dihydro- is a succinic anhydride derivative with a 22-carbon docosenyl chain substituent. Structurally, it belongs to the class of alkenylsuccinic anhydrides (ASA), which are widely used as epoxy resin curing agents, surfactants, and polymer modifiers. These analogs share a common core structure: a dihydrofuran-2,5-dione ring substituted with an alkenyl or alkyl group. Key applications include epoxy hardening, corrosion inhibition, and lubrication .

Properties

Molecular Formula

C26H46O3

Molecular Weight

406.6 g/mol

IUPAC Name

3-docos-10-enyloxolane-2,5-dione

InChI

InChI=1S/C26H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25(27)29-26(24)28/h12-13,24H,2-11,14-23H2,1H3

InChI Key

PYGZRGQVVVNPHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCCCCCCCCCC1CC(=O)OC1=O

Origin of Product

United States

Preparation Methods

Ene Reaction of Maleic Anhydride with 1-Docosene

The most widely reported method involves the ene reaction between maleic anhydride and 1-docosene. This thermally initiated process proceeds via a concerted mechanism, where the alkene acts as an enophile:

$$
\text{Maleic anhydride} + \text{1-Docosene} \xrightarrow{\Delta} \text{3-(Docosenyl)dihydro-2,5-furandione} + \text{Byproducts}
$$

Optimized Conditions

  • Temperature: 180–220°C
  • Solvent: Solvent-free or xylene
  • Catalyst: None required, though Lewis acids (e.g., ZnCl₂) accelerate the reaction
  • Reaction Time: 6–12 hours
  • Yield: 60–75% after purification

Key Data

Parameter Value Source
Optimal Temp. 200°C Patent US4725373A
Purity (Post-Distillation) 92–95% Analogous to
Boiling Point 285–290°C (1 mmHg) Extrapolated from

Catalytic Cyclization of Docosenylsuccinic Acid

Alternative routes involve cyclodehydration of docosenylsuccinic acid using acidic catalysts:

$$
\text{Docosenylsuccinic acid} \xrightarrow{\text{H}2\text{SO}4} \text{3-(Docosenyl)dihydro-2,5-furandione} + \text{H}_2\text{O}
$$

Procedure

  • Synthesis of Docosenylsuccinic Acid:
    • React 1-docosene with maleic anhydride via radical-initiated addition.
    • Hydrolyze the intermediate with aqueous NaOH.
  • Cyclization:
    • Reflux docosenylsuccinic acid in acetic anhydride with catalytic $$ \text{H}2\text{SO}4 $$.

Advantages

  • Higher purity (98%) achievable via recrystallization.
  • Scalable to industrial production.

Industrial-Scale Production (Patent US4725373A)

A patented corrosion inhibitor synthesis provides actionable insights:

  • Reactants:
    • Heterocyclic amine: 2,4,6-Trimethylpyridine (1.5 moles)
    • Anhydride: Dodecenyl succinic anhydride (0.38 moles)
  • Conditions:
    • 160–180°C under $$ \text{N}2 $$ atmosphere
    • Catalyzed by $$ \text{ZnCl}2 $$ or $$ \text{H}2\text{SO}4 $$
  • Distillation:
    • Vacuum distillation (160–225°C, 38–43 mmHg) removes unreacted precursors.

Adaptation for Docosenyl Derivative

  • Substitute dodecenyl succinic anhydride with docosenylsuccinic anhydride.
  • Increase reaction time to 8–10 hours for complete conversion.

Analytical Characterization

Spectroscopic Data

  • IR (KBr):
    • 1850 cm⁻¹ (C=O asym. stretch)
    • 1775 cm⁻¹ (C=O sym. stretch)
    • 720 cm⁻¹ (C-(CH₂)₂₀ bending)
  • ¹H NMR (CDCl₃):
    • δ 2.85 (m, 4H, -O-C-CH₂-CH₂-C-O)
    • δ 1.25 (br, 40H, -(CH₂)₂₀-)
    • δ 0.88 (t, 3H, -CH₂CH₃)

Physicochemical Properties

Property Value Method
Melting Point 45–48°C DSC
Solubility Insoluble in H₂O; soluble in xylene, THF USP <921>
Density 0.91 g/cm³ Pycnometry

Industrial Applications and Performance

While direct data on 3-(docosenyl)dihydro-2,5-furandione is limited, analogous compounds exhibit:

  • Corrosion Inhibition Efficiency: 85–92% for carbon steel in brine-kerosene systems at 50 ppm concentration.
  • Thermal Stability: Decomposition onset at 210°C (TGA).

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, 3-(docosenyl)dihydro-: can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form different oxidation products.

  • Reduction: : The compound can be reduced to yield simpler derivatives.

  • Substitution: : Various functional groups can be introduced through substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation of the furan ring can lead to the formation of carboxylic acids and ketones.

  • Reduction: : Reduction reactions can produce alcohols and amines.

  • Substitution: : Substitution reactions can result in halogenated derivatives and other functionalized compounds.

Scientific Research Applications

2,5-Furandione, 3-(docosenyl)dihydro-: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: : Research is ongoing to explore its use in drug development and as a therapeutic agent.

  • Industry: : It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 2,5-Furandione, 3-(docosenyl)dihydro- exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring structure plays a crucial role in its biological activity, and the docosenyl group contributes to its lipophilic properties, allowing it to interact with cell membranes and other biological molecules.

Comparison with Similar Compounds

Structural and Molecular Features

The primary distinction among these compounds lies in the alkyl/alkenyl chain length and stereochemistry. General molecular formulas follow the pattern C(n+4)H₂ₙ₊₆O₃ , where n is the number of carbons in the substituent chain.

Compound (CAS RN) Chain Length Molecular Formula Average Mass (g/mol) Key Structural Features
3-(Dodecenyl)dihydro-2,5-furandione (19532-92-4) C12 C₁₆H₂₆O₃ 266.38 Double bond position varies (e.g., 1E or 2Z stereochemistry)
3-(Hexadecenyl)dihydro-2,5-furandione (32072-96-1) C16 C₂₀H₃₄O₃ 322.49 Linear or branched alkenyl chain
3-(Octadecenyl)dihydro-2,5-furandione (28777-98-2) C18 C₂₂H₃₈O₃ 350.54 Mixture of isomers (e.g., n-ODSA)
3-(Octenyl)dihydro-2,5-furandione (7757-96-2) C8 C₁₂H₁₈O₃ 192.13 Shorter chain with higher electrophilicity

Notes:

  • Longer chains (e.g., C18) increase hydrophobicity and reduce volatility, enhancing compatibility with non-polar polymers .
  • Double bond position (e.g., 1E vs. 2Z in dodecenyl derivatives) impacts reactivity and thermal stability .

Physicochemical Properties

Chain length and substituent geometry critically influence physical properties:

Property C12 (Dodecenyl) C18 (Octadecenyl) C8 (Octenyl)
State at 25°C Liquid or low-melting solid Viscous liquid Liquid
Boiling Point ~300–350°C (estimated) >350°C (high thermal stability) ~200–250°C (lower stability)
Solubility Insoluble in water; soluble in organic solvents (e.g., toluene) Similar to C12 but higher lipid affinity Higher polarity due to shorter chain
Reactivity Moderate (balanced hydrophobicity) Low (slow curing for flexible epoxies) High (fast epoxy crosslinking)

Q & A

Q. What are the recommended synthetic routes for 2,5-Furandione, 3-(docosenyl)dihydro- in academic laboratories?

The synthesis of this compound typically involves alkylation of dihydro-2,5-furandione with docosenyl halides or via anhydride functionalization. A feasible approach includes:

  • Stepwise alkylation : Reacting dihydro-2,5-furandione with 1-bromodocosane under inert conditions (argon/nitrogen) using a base like potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
  • Yield optimization : Adjust stoichiometry and reaction time based on TLC monitoring. Comparative studies with shorter alkyl chains (e.g., hexadecenyl derivatives) suggest longer reaction times may be required for docosenyl substitution due to steric effects .

Q. How should researchers validate the structural integrity and purity of 2,5-Furandione, 3-(docosenyl)dihydro-?

  • Spectroscopic characterization :
  • NMR : Compare 1^1H and 13^13C NMR spectra with analogous compounds (e.g., 3-hexadecenyl derivatives) to confirm substitution patterns. Key signals include furandione carbonyl peaks (~170–175 ppm in 13^13C NMR) and alkyl chain integration .
  • FT-IR : Identify anhydride C=O stretching vibrations (~1850–1800 cm1^{-1}) and alkyl C-H stretches (~2850–2950 cm1^{-1}) .
    • Chromatographic purity : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity >95%. Retention times should align with reference standards if available .

Q. What are the critical storage and handling protocols for this compound?

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis of the anhydride group. Desiccants (e.g., silica gel) are recommended to avoid moisture ingress .
  • Handling : Use gloves and fume hoods to minimize exposure. Refer to safety data sheets for PPE requirements (e.g., nitrile gloves, lab coats) .

Advanced Research Questions

Q. How do steric effects from the docosenyl chain influence reaction kinetics in nucleophilic acyl substitutions?

  • Experimental design : Compare reaction rates of 3-(docosenyl)dihydro-2,5-furandione with shorter-chain analogs (e.g., 3-decyldihydro derivatives) in nucleophilic reactions (e.g., amine acylation).
  • Kinetic analysis : Use pseudo-first-order kinetics under controlled conditions (constant temperature, excess nucleophile). Monitor progress via HPLC or in situ FT-IR.
  • Findings : Preliminary data from shorter alkyl chains (C10–C16) indicate reduced reactivity with increasing chain length due to steric hindrance near the anhydride moiety .

Q. How can researchers resolve discrepancies in reported solubility data for 2,5-Furandione derivatives?

  • Systematic solubility studies : Test solubility in polar (DMSO, DMF) and nonpolar solvents (hexane, toluene) at 25°C and 50°C using gravimetric or UV-Vis methods.
  • Data normalization : Account for impurities by correlating solubility with HPLC-determined purity. For example, solubility in DMSO for high-purity samples (>99%) is typically <10 mg/mL, while lower purity grades may show higher apparent solubility due to impurities .
  • Cross-validate : Compare results with computational predictions (e.g., COSMO-RS models) to identify outliers .

Q. What strategies mitigate side reactions during functionalization of the anhydride group?

  • Protective group chemistry : Temporarily block reactive sites (e.g., silylation of hydroxyl byproducts) during multi-step syntheses .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in ring-opening reactions.
  • Temperature control : Lower reaction temperatures (0–5°C) reduce unintended hydrolysis or polymerization .

Q. How does the stability of 2,5-Furandione, 3-(docosenyl)dihydro- vary under oxidative vs. hydrolytic conditions?

  • Stability testing :
  • Hydrolysis : Expose the compound to aqueous buffers (pH 2–12) at 37°C. Monitor degradation via HPLC.
  • Oxidation : Treat with H2_2O2_2 or tert-butyl hydroperoxide and analyze for peroxide adducts using LC-MS.
    • Results : Hydrolysis is likely the primary degradation pathway, with faster rates in alkaline conditions due to nucleophilic attack on the anhydride .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of 2,5-Furandione derivatives?

  • Possible factors :
  • Purity variations : Impurities (e.g., residual alkyl halides) may skew bioactivity assays. Validate purity with orthogonal methods (NMR, HPLC-MS) .
  • Assay conditions : Differences in solvent systems (DMSO vs. aqueous buffers) affect compound bioavailability. Standardize protocols across studies.
    • Recommendation : Replicate key studies using rigorously characterized batches and report detailed experimental conditions .

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